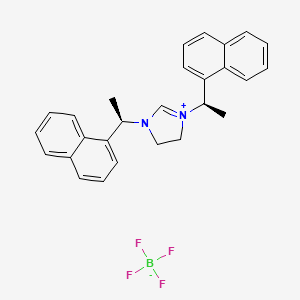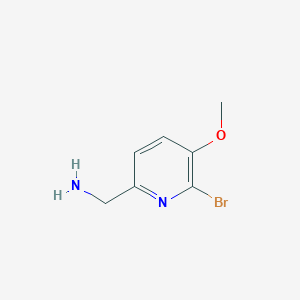![molecular formula C10H13NO3 B13656516 (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine: is an organic compound that belongs to the class of hydroxylamines This compound is characterized by the presence of an ethoxy and a methoxy group attached to a phenyl ring, along with a hydroxylamine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine typically involves the condensation of 3-ethoxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride. The reaction is usually carried out in the presence of a base such as sodium acetate or pyridine, which facilitates the formation of the imine intermediate. The reaction is typically performed under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
- (NZ)-N-[(3-methoxy-4-ethoxyphenyl)methylidene]hydroxylamine
- (NZ)-N-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydroxylamine
- (NZ)-N-[(3-methoxy-4-hydroxyphenyl)methylidene]hydroxylamine
Comparison:
- Structural Differences: The presence and position of the ethoxy and methoxy groups can influence the compound’s reactivity and interaction with other molecules.
- Chemical Properties: These structural differences can lead to variations in solubility, stability, and reactivity.
- Biological Activity: The specific arrangement of functional groups can affect the compound’s ability to interact with biological targets, leading to differences in biological activity and potential applications.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-3-14-10-6-8(7-11-12)4-5-9(10)13-2/h4-7,12H,3H2,1-2H3/b11-7- |
Clé InChI |
FVYXOGUMKIMTAT-XFFZJAGNSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=N\O)OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=NO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


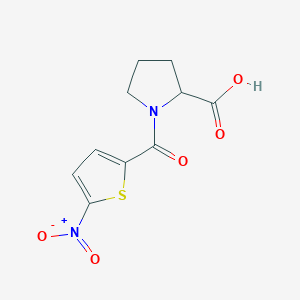
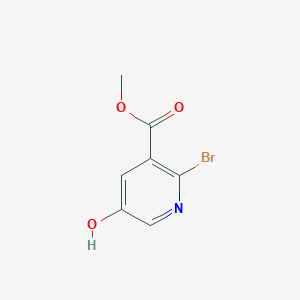

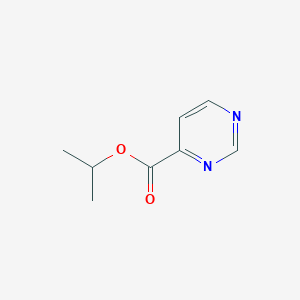

![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)


![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)
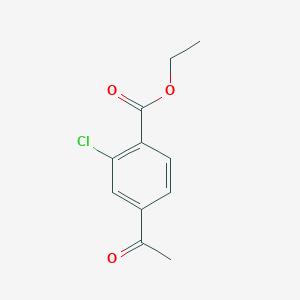
![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13656487.png)
